2-Hydroxy-1-(4-methylphenyl)ethanone

説明

Significance in Organic Chemistry Research

The significance of 2-Hydroxy-1-(4-methylphenyl)ethanone in organic chemistry research is largely derived from its utility as a versatile intermediate and building block. Its bifunctional nature, possessing both a hydroxyl and a ketone group, allows for a variety of chemical transformations.

Research on analogous compounds highlights the potential applications of this structural motif. For instance, α-diazo ketones derived from related p-hydroxyphenacyl compounds are valuable as photochemical reagents. nih.gov These are used to install the p-hydroxyphenacyl (pHP) protecting group, which is notable for its photolabile nature, meaning it can be removed with light. nih.govwikipedia.org This "traceless" removal is highly desirable in complex multi-step syntheses, particularly in the field of peptide chemistry where protecting groups are essential for directing reactions to specific sites. researchgate.netrsc.org The phenacyl group has been effectively used to protect thiol groups of cysteine residues during peptide synthesis. researchgate.netrsc.org

Furthermore, the core structure of this compound is found in more complex molecules that are subjects of synthetic and medicinal chemistry research. For example, derivatives have been synthesized as azo dyes. nih.gov The α-hydroxy ketone functionality is also a key feature in various photoinitiators used in free-radical polymerization.

Overview of Structural Features and Functional Groups

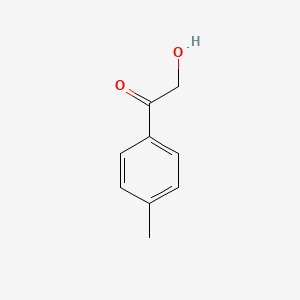

The molecular structure of this compound is defined by several key features:

Aromatic Ring: A benzene (B151609) ring is present, substituted with a methyl group. This p-tolyl group influences the electronic properties of the molecule.

Ketone Group: The carbonyl group (C=O) of the ethanone (B97240) moiety is a primary site for nucleophilic attack, making it a key handle for forming new carbon-carbon bonds.

Hydroxyl Group: The primary alcohol (-CH₂OH) group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be involved in esterification and etherification reactions.

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for the potential of intramolecular reactions and makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | nih.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| CAS Number | 4079-54-3 | nih.gov |

| Appearance | Solid | orgsyn.org |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

Historical Context of Related Acetophenone (B1666503) and Phenacyl Alcohol Derivatives

The study of acetophenone and its derivatives has a rich history in organic chemistry. Acetophenone itself, the simplest aromatic ketone, is a significant industrial chemical used as a precursor to resins and in perfumery. researchgate.net Historically, acetophenones have been synthesized through various methods, including the Friedel-Crafts acylation of aromatic compounds. orgsyn.org

Phenacyl alcohols, characterized by a hydroxyl group on the carbon alpha to the carbonyl group, are a subclass of acetophenone derivatives. The development of synthetic methods for alcohols, in general, has been a cornerstone of organic chemistry, with techniques like the reduction of carbonyl compounds and the hydration of alkenes being fundamental. nih.govyoutube.com

The phenacyl moiety gained significant attention with the advent of photolabile protecting groups. The first use of a photolabile protecting group was reported in 1962, and the concept rapidly expanded. wikipedia.org The phenacyl group was introduced as a photocleavable protecting group in the 1970s. thieme-connect.de This development was crucial for advancing synthetic strategies that require orthogonal deprotection schemes, where different protecting groups can be removed under distinct conditions without affecting others. thieme-connect.de The ability to remove the phenacyl group under neutral conditions using light offered a significant advantage over traditional acid or base-labile protecting groups. thieme-connect.de

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWHGYYZRTDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312106 | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-54-3 | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-1-(4-METHYLPHENYL)ETHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Hydroxy-1-(4-methylphenyl)ethanone

This compound, also known as 2-acetyl-5-methylphenol, is a hydroxy aryl ketone of significant interest. Its synthesis is primarily achieved through established organic reactions, most notably the Fries rearrangement.

The Fries rearrangement is a classic and versatile method for the synthesis of hydroxy aryl ketones from phenolic esters. google.comlibretexts.org The reaction involves the intramolecular acyl group migration from the phenolic oxygen to a carbon atom of the aromatic ring, typically catalyzed by a Lewis acid. google.com The starting material for the synthesis of this compound via this route is p-tolyl acetate (B1210297).

The generally accepted mechanism proceeds through the formation of a complex between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the carbonyl oxygen of the ester. google.com This initial complexation is favored as the carbonyl oxygen is more electron-rich than the phenolic oxygen. google.com The subsequent rearrangement to the phenolic oxygen generates a free acylium carbocation (CH₃CO⁺). google.com This electrophilic acylium ion then attacks the electron-rich aromatic ring in a manner characteristic of electrophilic aromatic substitution, leading to the formation of the hydroxy aryl ketone after hydrolysis. google.com

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. Low reaction temperatures tend to favor the formation of the para-isomer, whereas higher temperatures promote the formation of the ortho-isomer. google.com To synthesize this compound, which is the ortho-acylated product, higher temperatures are typically required.

While aluminum chloride is a conventional catalyst, its corrosive nature and the need for stoichiometric amounts have led to the exploration of alternative catalysts. libretexts.orgguidechem.com Research has shown that catalysts such as titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) are also effective. libretexts.org Furthermore, more environmentally benign and reusable catalysts have been investigated. Studies have demonstrated the efficacy of solid acid catalysts like zeolites and strong Brønsted acids such as methanesulfonic acid and p-toluenesulfonic acid (PTSA) for this transformation. libretexts.orgguidechem.com PTSA, in particular, has been shown to be an efficient, biodegradable alternative to AlCl₃, yielding comparable conversions and selectivities. guidechem.com

Table 1: Comparison of Catalysts in Fries Rearrangement for Hydroxyacetophenone Synthesis Data synthesized from studies on phenyl acetate rearrangement, indicative of general reactivity.

| Catalyst | Typical Conditions | Selectivity Advantage | Reference |

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, solvent | Traditional, well-established | guidechem.com |

| p-Toluenesulfonic Acid (PTSA) | Catalytic amounts, solvent-free, 90-160°C | Eco-friendly, high ortho-selectivity | guidechem.com |

| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | Catalytic amounts, liquid-phase | Environmentally benign, reusable | google.com |

| Zinc Powder | Catalytic amounts | Mild conditions | libretexts.org |

Beyond the Fries rearrangement, the Houben-Hoesch reaction stands as a significant alternative route for synthesizing hydroxy aryl ketones. wikipedia.org This reaction involves the acylation of an electron-rich aromatic compound, such as a phenol (B47542), with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride (HCl). wikipedia.org

For the synthesis of this compound, the reactants would be p-cresol (B1678582) and acetonitrile (B52724) (CH₃CN). The mechanism involves the initial reaction between the nitrile and HCl with the Lewis acid to form a reactive electrophilic species, an iminium salt. wikipedia.org The electron-rich p-cresol then attacks this electrophile. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone product. wikipedia.org The Houben-Hoesch reaction is particularly effective for phenols and other highly activated aromatic rings. wikipedia.org

Another method involves the direct acylation of phenols, which is discussed in more detail in section 2.2.3, as it also represents a key strategy for synthesizing related derivatives.

Synthesis of Structurally Related Acetophenone (B1666503) Derivatives

The synthesis of acetophenone derivatives that are structurally related to this compound provides insight into key chemical transformations and yields valuable chemical intermediates.

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. alfa-chemistry.com To synthesize 4'-methylacetophenone (B140295), a non-hydroxylated analog of the target compound, toluene (B28343) (methylbenzene) is acylated. chemicalbook.com The reaction is typically carried out using an acylating agent such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). alfa-chemistry.com

The mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the reaction between the acylating agent and the Lewis acid catalyst. docbrown.info The acylium ion then attacks the toluene ring. Because the methyl group is an activating, ortho-, para-directing group, the acylation yields a mixture of ortho-methylacetophenone and para-methylacetophenone. docbrown.info The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position. nih.gov Reaction conditions can be optimized to maximize the yield of the desired para-isomer, which is a valuable intermediate in various industrial applications. guidechem.com

Table 2: Typical Friedel-Crafts Acylation of Toluene

| Acylating Agent | Catalyst | Typical Product Ratio (p:o) | Reference |

| Acetyl Chloride | AlCl₃ | High p:o ratio (e.g., >95:5) | alfa-chemistry.comnih.gov |

| Acetic Anhydride | AlCl₃ | High p:o ratio | chemicalbook.com |

The direct halogenation of substituted acetophenones like 4'-methylacetophenone can occur at two primary locations: the aromatic ring or the α-carbon of the acetyl group.

Aromatic Ring Halogenation: This is an electrophilic aromatic substitution reaction. The outcome is dictated by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the acetyl group is a deactivating meta-director. The reaction of 4'-methylacetophenone with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to substitution on the ring. pressbooks.pub The position of halogenation (at C3 or C5, ortho to the methyl group and meta to the acetyl group) depends on the specific reaction conditions and the relative influence of the two competing directing groups. Generally, activating groups have a stronger influence, favoring substitution at the positions ortho to the methyl group.

α-Halogenation: Halogenation can also occur on the methyl carbon of the acetyl group under different conditions, typically involving radical initiators (like UV light) or base/acid catalysis, to form compounds like 2-bromo-4'-methylacetophenone. This reaction does not substitute the aromatic ring directly.

The direct acylation of substituted phenols provides a powerful and direct route to hydroxy aryl ketones. To synthesize this compound, p-cresol can be directly acylated. This reaction represents a regioselective Friedel-Crafts acylation. Research has demonstrated that the reaction of p-cresol with various carboxylic acids, including acetic acid, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) under solvent-free microwave conditions can produce the desired ortho-acylated product, this compound, in high yields. ajchem-a.com This method is advantageous as it is a single-step process starting from readily available materials.

The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity for the ortho position over the para position relative to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-director, and its coordination with the Lewis acid catalyst can influence the site of acylation.

Table 3: Ortho-Acylation of p-Cresol with Various Acids using SnCl₄ Catalyst Data adapted from a study on solvent-free microwave-assisted acylation. ajchem-a.com

| Acylating Acid | Product | Yield (%) | Reaction Time (min) |

| Propanoic Acid | 2-Hydroxy-1-(4-methylphenyl)propan-1-one | 90 | 4 |

| Butanoic Acid | 2-Hydroxy-1-(4-methylphenyl)butan-1-one | 88 | 5 |

| Pentanoic Acid | 2-Hydroxy-1-(4-methylphenyl)pentan-1-one | 85 | 5 |

| Benzoic Acid | (2-Hydroxy-4-methylphenyl)(phenyl)methanone | 82 | 8 |

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of advanced techniques that not only provide access to complex molecules but also align with the principles of green chemistry, such as reducing waste, energy consumption, and the use of hazardous materials.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly convergent and adheres to green chemistry principles by maximizing atom economy and minimizing intermediate isolation steps. The Biginelli reaction, which produces 3,4-dihydropyrimidin-2-(1H)-ones from an aldehyde, a β-ketoester, and urea, is a classic example of an MCR used to create biologically significant scaffolds. nih.gov Similarly, the Hantzsch reaction is employed for the synthesis of dihydropyridines. nih.gov

The application of aqueous micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), can further enhance these reactions. nih.gov Micelles act as microreactors, increasing the local concentration of reactants and often enabling reactions to proceed efficiently in water, a green solvent. nih.gov For instance, the Hantzsch synthesis of 4-aryl-1,4-dihydropyridines saw a significant yield increase to 96% in the presence of SDS micelles, compared to just 28% in pure water. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently detailed, these methodologies represent a key strategy for assembling complex heterocyclic structures that may incorporate α-hydroxy ketone moieties.

Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and sustainable alternative to traditional synthetic routes. nih.gov A notable example is the in vivo synthesis of α-hydroxy ketones from racemic epoxides. nih.gov Researchers have developed a system using co-expressed native and engineered enzymes within Escherichia coli to produce 2-hydroxyacetophenone (B1195853), a close structural analog of this compound. nih.gov

This biocatalytic cascade involves two key enzymes:

Potato Epoxide Hydrolase (StEH1): This enzyme enantioconvergently hydrolyzes racemic styrene (B11656) oxide to form (1R)-phenylethane-1,2-diol. nih.gov

Alcohol Dehydrogenase A (ADH-A): Engineered variants of this enzyme, from Rhodococcus ruber, then regioselectively oxidize the diol to the final α-hydroxy ketone product. nih.gov

A major advantage of this in vivo system is that the host cell's metabolism handles the supply and regeneration of the essential nicotinamide (B372718) dinucleotide coenzyme. nih.gov The process is robust, with the starting material passively entering the cells and the final product diffusing out into the growth medium for collection. nih.gov

Table 1: Enzymes in the Biocatalytic Synthesis of 2-Hydroxyacetophenone

| Enzyme | Source Organism | Role in Cascade | Substrate | Product |

|---|---|---|---|---|

| Epoxide Hydrolase (StEH1) | Solanum tuberosum (Potato) | Hydrolysis | Racemic Styrene Oxide | (1R)-phenylethane-1,2-diol |

Electrochemical synthesis provides a powerful and green method for generating reactive intermediates under mild conditions, often avoiding harsh chemical oxidants or reductants. In a relevant study, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone was used to synthesize novel arylthiobenzazoles. researchgate.net The process involves the controlled-potential electrolysis of the starting material. researchgate.net Voltammetric data indicated that an electrochemically generated p-quinone imine intermediate is formed. researchgate.net This highly reactive species then participates in a Michael addition reaction with nucleophiles like 2-mercaptobenzothiazole, leading to new, more complex disubstituted products. researchgate.net This strategy demonstrates how electrochemical oxidation can be used to functionalize molecules containing a hydroxyphenyl ethanone (B97240) framework.

The use of ultrasonic irradiation is a key process intensification technique in modern synthesis. The physical phenomenon responsible for its effects is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium, which creates localized hot spots of extreme temperature and pressure. researchgate.net This energy input can dramatically accelerate reaction rates, increase yields, and often allows for milder reaction conditions.

This technique has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) via oxidative cyclization of 1-(2'-Hydroxy-phenyl)-3-phenyl-propenones was significantly enhanced under ultrasonic irradiation. univ.kiev.ua Similarly, the synthesis of a curcumin (B1669340) analog, 1,5-bis(3′-ethoxy-4′-hydroxyphenyl)-1,4-pentadiene-3-one, was optimized using ultrasound, which reduced the required synthesis time to just 10 minutes at a moderate temperature of 30 °C while achieving a high yield of 87.17%. researchgate.net

Table 2: Effect of Ultrasonic Irradiation on Reaction Efficiency

| Reaction Type | Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Dihydroquinoline Synthesis | Conventional (Silent) | 4 h | 80% | nih.gov |

| Dihydroquinoline Synthesis | Ultrasonic Irradiation | 1 h | 96% | nih.gov |

| Curcumin Analog Synthesis | Ultrasonic Irradiation | 10 min | 87.17% | researchgate.net |

Purification and Isolation Techniques in Synthesis Optimization

The purity of a synthesized compound is critical for its subsequent use. Therefore, the optimization of purification and isolation techniques is as important as the optimization of the synthesis itself.

Recrystallization is the most common technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound's solubility decreases, allowing it to form pure crystals while impurities remain dissolved in the mother liquor.

Optimizing this process involves several key steps. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but extensively when hot. For compounds like this compound, polar solvents are often tested. In the synthesis of related aurones, for instance, the final product was effectively recrystallized from ethanol (B145695). univ.kiev.ua Further optimization involves controlling the rate of cooling; slow cooling generally promotes the formation of larger, purer crystals. Seeding the solution with a pure crystal can also induce crystallization and improve purity.

Table 3: Parameters for Recrystallization Optimization

| Parameter | Objective | Considerations |

|---|---|---|

| Solvent Selection | Maximize recovery of pure compound. | The compound should have high solubility at high temperatures and low solubility at low temperatures. The solvent should not react with the compound. Impurities should be either highly soluble or insoluble. |

| Solution Concentration | Avoid premature crystallization or failure to crystallize. | A saturated or near-saturated solution at the boiling point of the solvent is typically prepared. |

| Cooling Rate | Promote the formation of large, pure crystals. | Slow, undisturbed cooling is generally preferred over rapid cooling (e.g., in an ice bath), which can trap impurities. |

| Filtration and Washing | Remove residual impurities. | Cold solvent should be used to wash the collected crystals to avoid redissolving the product. |

Chromatographic Methods for Purity Enhancement

Following the synthesis of this compound and related α-hydroxy ketones, purification is a critical step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. Chromatographic techniques are extensively employed for this purpose, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic method and conditions is tailored to the specific properties of the compound and the nature of the impurities.

Thin-layer chromatography (TLC) is a fundamental tool often used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. rsc.orggoogle.com By observing the separation of components on a TLC plate, researchers can select an optimal eluent for column chromatography. rsc.org

Column Chromatography

A prevalent method for purifying crude reaction mixtures is column chromatography, typically using silica (B1680970) gel as the stationary phase. The crude product is loaded onto the column, and a solvent system (eluent) is passed through, carrying the different components at different rates. For compounds structurally similar to this compound, such as other substituted hydroxybenzophenones, a common eluent system is a mixture of petroleum ether and ethyl acetate. rsc.org The polarity of the eluent is a crucial parameter; for instance, a ratio of 40:1 petroleum ether/ethyl acetate has been successfully used to isolate products with good yields. rsc.org In other applications involving complex hydroxylated aromatic compounds, a solvent system like chloroform/ethanol has been effective. mdpi.com

High-Performance Liquid Chromatography (HPLC)

For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reverse-phase (RP) HPLC is particularly suitable for separating moderately polar compounds like this compound. An established method for the analysis of the related isomer, 1-(2-hydroxy-4-methylphenyl)ethanone, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with a volatile acid, such as formic acid. sielc.com

The following table summarizes various chromatographic conditions used for the purification and analysis of this compound and analogous compounds.

Interactive Table: Chromatographic Purification Methods

| Method | Stationary Phase | Mobile Phase (Eluent) | Compound Class Purified | Source |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (40:1) | Substituted 2-hydroxybenzophenones | rsc.org |

| Column Chromatography | Not Specified | Chloroform / Ethanol (40:1) | 8-Hydroxyquinoline derivatives of 1,4-naphthoquinone | mdpi.com |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Ethanone, 1-(2-hydroxy-4-methylphenyl)- | sielc.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene / Methanol (85:15) | Reaction monitoring for an alpha-hydroxy ketone derivative | google.com |

Mechanistic Organic Chemistry Investigations

Fundamental Reaction Mechanisms Involving 2-Hydroxy-1-(4-methylphenyl)ethanone

The reactivity of this compound is largely dictated by the electronic and steric properties of its constituent parts. The aromatic ring, the carbonyl group, and the alpha-hydroxyl group each provide a site for a variety of chemical transformations.

Electrophilic Aromatic Substitution Mechanisms in Ring Functionalization

The benzene (B151609) ring of this compound is substituted with a methyl group (-CH₃) and an acetyl group (-COCH₂OH). In electrophilic aromatic substitution (SEAr) reactions, the existing substituents on the ring profoundly influence the position of the incoming electrophile. wikipedia.orgwikipedia.org The methyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect (+I). cognitoedu.orglibretexts.org Conversely, the acetyl group is a deactivating group and a meta-director because of its electron-withdrawing resonance and inductive effects (-M, -I). organicchemistrytutor.com

The directing effects of these two groups are opposing. The activating methyl group directs incoming electrophiles to the positions ortho and para to it (positions 2 and 4, and 6). The deactivating acetyl group directs incoming electrophiles to the positions meta to it (positions 3 and 5). Given that the methyl group is at position 4, its ortho positions are 3 and 5. The acetyl group is at position 1. Therefore, the positions activated by the methyl group (positions 3 and 5) are the same as those directed by the acetyl group. This leads to a synergistic effect, where electrophilic substitution is strongly favored at the positions ortho to the methyl group and meta to the acetyl group.

The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic π-system on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the rate-determining step. In the final step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₃ | 4 | +I (Inductive) | Activating | ortho, para |

| -COCH₂OH | 1 | -M, -I (Resonance, Inductive) | Deactivating | meta |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) in this compound is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. libretexts.orgjove.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

Grignard Reaction: The reaction with a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond. The alkyl or aryl group from the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com Acidic workup then protonates the resulting alkoxide to form a tertiary alcohol. The presence of the acidic hydroxyl group in this compound would require protection before a Grignard reaction, as the Grignard reagent would be quenched by the acidic proton.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. libretexts.org A phosphorus ylide (a Wittig reagent) attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.org This reaction offers a route to introduce a carbon-carbon double bond at the carbonyl position. Research has shown that in situ oxidation-Wittig methodology can be applied to α-hydroxyketones, avoiding issues associated with handling α-ketoaldehydes. rsc.orgresearchgate.netnih.gov

Condensation Reactions and Derivative Formation

Condensation reactions of the carbonyl group in this compound with various nucleophiles lead to the formation of a wide range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Hydrazone Formation: The reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives, such as phenylhydrazine (B124118), yields hydrazones. wikipedia.org The nitrogen atom of the hydrazine acts as the nucleophile, attacking the carbonyl carbon. The resulting intermediate then dehydrates to form the C=N bond of the hydrazone. wikipedia.orgorganic-chemistry.org The synthesis of hydrazones from 2-hydroxyacetophenones has been reported. researchgate.netresearchgate.net These reactions are often used for the characterization and derivatization of carbonyl compounds. nih.gov

Table 2: Common Condensation Reactions of this compound

| Reagent | Product Type | General Structure of Product |

| Hydrazine (H₂N-NH₂) | Hydrazone | C₉H₁₁(OH)C=NNH₂ |

| Phenylhydrazine (C₆H₅NHNH₂) | Phenylhydrazone | C₉H₁₁(OH)C=NNHC₆H₅ |

| Hydroxylamine (H₂NOH) | Oxime | C₉H₁₁(OH)C=NOH |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C₉H₁₁(OH)C=NR |

Reactivity of Hydroxyl and Carbonyl Functional Groups

The presence of both a hydroxyl and a carbonyl group in close proximity within the same molecule gives rise to specific reactivity patterns, including oxidation and reduction pathways that can selectively target one or both of these functional groups.

Oxidation Pathways and Product Formation

The oxidation of this compound, an α-hydroxy ketone, can lead to the formation of an α-dicarbonyl compound. wikipedia.org The secondary hydroxyl group is susceptible to oxidation to a ketone.

Several reagents can be employed for the oxidation of α-hydroxy ketones. For instance, copper(I)-catalyzed aerobic oxidation has been shown to be an efficient method for the selective oxidation of α-hydroxy ketones to α-keto aldehydes. rsc.orgrsc.org This method is notable for its use of molecular oxygen as the oxidant. Other methods include the use of reagents like 2-iodoxybenzoic acid (IBX). The oxidation of α-hydroxy ketones is a valuable transformation as the resulting α-dicarbonyl compounds are versatile synthetic intermediates. researchgate.net

Table 3: Oxidation of this compound

| Oxidizing Agent | Product |

| Cu(I) / O₂ | 1-(4-methylphenyl)ethane-1,2-dione |

| 2-Iodoxybenzoic acid (IBX) | 1-(4-methylphenyl)ethane-1,2-dione |

Reduction Pathways and Product Formation

The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions, targeting either the carbonyl group or both the carbonyl and hydroxyl functionalities.

Reduction of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnumberanalytics.comlibretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated to yield a diol. reddit.comacs.org This reaction would convert this compound into 1-(4-methylphenyl)ethane-1,2-diol.

Complete Reduction of the Carbonyl Group (Deoxygenation): For the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), more forcing conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this transformation. ucla.eduunacademy.comwikipedia.org This reaction would convert this compound into 1-ethyl-4-methylbenzene, assuming the hydroxyl group is also reduced or eliminated under the strongly acidic conditions. Studies on the Clemmensen reduction of acetophenone (B1666503) have been conducted to elucidate the intermediates involved. acs.orgacs.org

Table 4: Reduction Products of this compound

| Reducing Agent | Functional Group Targeted | Product |

| Sodium Borohydride (NaBH₄) | Carbonyl | 1-(4-methylphenyl)ethane-1,2-diol |

| Zinc Amalgam (Zn(Hg)), HCl | Carbonyl (and likely Hydroxyl) | 1-ethyl-4-methylbenzene |

Substitution Reactions Involving Hydroxyl Groups

The hydroxyl group of this compound is phenolic. However, its reactivity in substitution reactions, such as O-alkylation or esterification, is significantly influenced by its position ortho to the acetyl group. The presence of the adjacent carbonyl function leads to the formation of a strong intramolecular hydrogen bond, which reduces the nucleophilicity of the hydroxyl oxygen.

Research on the related compound, 2'-hydroxyacetophenone, has shown that under certain catalytic conditions, reactions that might be expected to occur at the hydroxyl group are redirected elsewhere. For instance, in iridium-catalyzed alkylation reactions using alcohols, substitution occurs preferentially at the α-carbon of the ketone (C-alkylation) rather than at the hydroxyl oxygen (O-alkylation). whiterose.ac.ukresearchgate.net This chemoselectivity highlights that the protons on the α-carbon can be more accessible for reaction than the hydroxyl group under these specific catalytic "hydrogen borrowing" conditions. whiterose.ac.uk

While direct O-alkylation on this specific molecule is not prominently documented, studies on related 2,n-dihydroxyacetophenone derivatives demonstrate that O-alkylation of phenolic hydroxyl groups in such systems is feasible, typically forming benzofuran (B130515) derivatives. researchgate.net The synthesis of phosphate (B84403) esters from the related 2-diazo-1-(4-hydroxyphenyl)ethanone has also been achieved, indicating that the hydroxyl group can be derivatized under specific conditions. nih.gov

Intramolecular Interactions and Tautomerism Studies

A defining structural feature of this compound and related ortho-hydroxyaryl ketones is the presence of a robust intramolecular hydrogen bond. This bond forms between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent carbonyl group. This interaction creates a stable six-membered pseudo-ring.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations on structurally similar compounds, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime and N-(2-hydroxy-4-methylphenyl)acetamide, have been used to investigate and confirm the formation of these types of intramolecular hydrogen bonds (O-H···O and O-H···N). nih.gov These studies allow for the determination of the activation energy of molecular dynamics and the energetic strength of the intramolecular hydrogen bonds, providing quantitative insight into the stability they confer upon the molecule. nih.gov This internal hydrogen bonding is a critical factor influencing the molecule's conformation, physical properties, and chemical reactivity.

Like other carbonyl compounds with α-hydrogens, this compound can exist as a constitutional isomer known as an enol. This equilibrium between the keto and enol forms is known as tautomerism.

The equilibrium can be catalyzed by either acid or base.

Base-catalyzed mechanism: A base removes a proton from the α-carbon to form an enolate ion. Protonation of the enolate oxygen then yields the enol form.

Acid-catalyzed mechanism: The carbonyl oxygen is first protonated by an acid, making the α-protons more acidic. A weak base (like water) can then remove an α-proton to form the enol.

For most simple ketones, the keto-enol equilibrium heavily favors the keto form. However, in this compound, the enol form is significantly stabilized. This stabilization arises from the conjugation of the newly formed C=C double bond with the aromatic ring and, crucially, the intramolecular hydrogen bond that can form in the enol tautomer.

Mechanistic Insights from Reaction Kinetics and Computational Analysis

Kinetic and computational studies provide valuable data on the structure and stability of this compound. While specific kinetic data for its substitution reactions are not widely published, computational analysis offers significant mechanistic insights.

Computational chemistry, using methods like Density Functional Theory (DFT), is employed to model the molecular structure and calculate various properties. These calculations corroborate experimental findings, such as the planarity of the molecule being influenced by the strong intramolecular hydrogen bond.

Public chemical databases provide a range of computationally derived descriptors for this compound. These values help predict the molecule's behavior in various chemical and biological systems.

Interactive Table: Computed Molecular Descriptors for this compound Below is a table of selected computed properties. Use the search box to filter the properties.

| Property Name | Value | Source |

|---|---|---|

| Molecular Weight | 150.17 g/mol | PubChem nih.gov |

| Molecular Formula | C₉H₁₀O₂ | PubChem nih.gov |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 150.068079557 Da | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 11 | PubChem nih.gov |

| Complexity | 154 | PubChem nih.gov |

Furthermore, kinetic parameters for related enzymatic reactions have been determined. For example, in the biocatalytic production of 2-hydroxyacetophenone (B1195853) from (1R)-phenylethane-1,2-diol using engineered alcohol dehydrogenase, key kinetic values such as the Michaelis constant (Kₘ) were found to be high (e.g., 37 mM and 120 mM for two enzyme variants), indicating that a significant concentration of the diol substrate is needed for the reaction to proceed efficiently. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 2-Hydroxy-1-(4-methylphenyl)ethanone. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed picture of the molecule's connectivity can be constructed.

Elucidation of Molecular Structure using ¹H NMR

The ¹H NMR spectrum of this compound provides critical information about the number and environment of protons in the molecule. The aromatic protons on the p-substituted phenyl ring typically appear as a set of doublets, a characteristic AA'BB' system, in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methyl group attached to the phenyl ring gives rise to a singlet in the upfield region. A key feature is the singlet corresponding to the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group and the hydroxyl group. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic Protons (meta to C=O) |

| ~4.80 | Singlet | 2H | -CH₂- |

| ~3.50 | Broad Singlet | 1H | -OH |

| ~2.40 | Singlet | 3H | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon Skeleton Analysis using ¹³C NMR

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbonyl carbon (C=O) is typically observed as a singlet at a significantly downfield chemical shift, often above 190 ppm. The aromatic carbons show a series of signals in the 120-145 ppm range, with the carbon attached to the carbonyl group and the methyl-substituted carbon showing distinct shifts. The carbon of the methylene group (-CH₂) appears in the midfield region, while the methyl carbon (Ar-CH₃) resonates at a characteristic upfield position.

Interactive ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O (Ketone) |

| ~144.5 | Aromatic C (para to C=O, attached to CH₃) |

| ~134.0 | Aromatic C (ipso to C=O) |

| ~129.5 | Aromatic C (meta to C=O) |

| ~128.0 | Aromatic C (ortho to C=O) |

| ~65.0 | -CH₂- |

| ~21.5 | Ar-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent.

Infrared (IR) Spectroscopy

Identification of Functional Groups and Vibrational Modes

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The most prominent absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1690 cm⁻¹. The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band in the high-frequency region, usually around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below this value. Bending vibrations for these groups and C-C stretching within the aromatic ring contribute to the complex fingerprint region of the spectrum.

Interactive IR Absorption Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Hydroxyl |

| ~3050-3000 | Medium | C-H Stretch | Aromatic |

| ~2920 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1680 | Strong, Sharp | C=O Stretch | Ketone |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1280 | Medium | C-O Stretch | Alcohol |

| ~820 | Strong | C-H Bend (out-of-plane) | p-disubstituted aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the substituted aromatic ring and the carbonyl group act as chromophores, giving rise to characteristic electronic absorptions.

The UV-Vis spectrum of aromatic ketones like this compound is primarily characterized by two types of electronic transitions: the π→π* and the n→π* transitions. nih.gov

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. For acetophenone (B1666503), a related compound, this transition occurs at high energy (around 190 nm). nih.gov Conjugation and substitution on the aromatic ring can shift this band to longer wavelengths.

n→π Transitions:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to the π* antibonding orbital of the carbonyl group. nih.gov These transitions are characteristically of much lower intensity than π→π* transitions and occur at longer wavelengths, often in the 270-300 nm range for simple ketones. nih.gov Studies on the structurally similar 2-hydroxyacetophenone (B1195853) have identified these transitions as being of n→π* character. nih.gov

The intramolecular hydrogen bond present in some 2-hydroxyacetophenone derivatives can influence these transitions. tandfonline.com Furthermore, the solvent environment can cause shifts in the absorption maxima; polar solvents, for instance, can alter the energy levels of the orbitals involved in the transitions. tandfonline.com

Complexation of related 2-hydroxyacetophenone derivatives, often through the formation of Schiff bases, with metal ions leads to the formation of new, intense charge-transfer bands in the UV-Vis spectrum. researchgate.net This indicates that the hydroxyl and carbonyl groups of this compound are potential sites for chelation, and UV-Vis spectroscopy can be effectively used to study the formation and stoichiometry of its metal complexes.

Table 1: Typical Electronic Transitions for Aromatic Ketones

| Transition Type | Orbitals Involved | Typical Wavelength Range | Relative Intensity |

|---|---|---|---|

| π→π | π bonding → π antibonding | ~190-280 nm | High |

| n→π | n non-bonding → π antibonding | ~270-350 nm | Low |

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The molecular formula of this compound is C₉H₁₀O₂, which corresponds to a monoisotopic mass of 150.068 Da and an average molecular weight of approximately 150.17 g/mol . nih.govchemspider.com In a mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M⁺), would be observed at an m/z value of 150.

The fragmentation of this compound under electron ionization is predictable based on the established patterns for acetophenone and its derivatives. studyraid.commsu.edu The primary fragmentation mechanism is alpha-cleavage, which involves the breaking of the bonds adjacent to the carbonyl group.

Key fragmentation pathways include:

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in the formation of a stable 4-methylbenzoyl cation. This is often a dominant peak in the spectrum.

Formation of the hydroxymethyl cation (⁺CH₂OH): The alternative alpha-cleavage leads to the formation of this smaller fragment.

Loss of carbon monoxide (CO): Following the initial formation of the 4-methylbenzoyl cation, a subsequent loss of a neutral CO molecule can occur. studyraid.com

Analysis of the mass spectrum of the isomeric compound 4-Hydroxy-2-methylacetophenone shows a strong peak at m/z 135, corresponding to the loss of a methyl group from the acetyl moiety, and another significant peak for the molecular ion at m/z 150. nih.govnist.gov For this compound, the major fragments are expected as detailed in the table below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Origin |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 119 | [CH₃C₆H₄CO]⁺ | Alpha-cleavage: Loss of •CH₂OH |

| 91 | [C₇H₇]⁺ | Loss of CO from the [CH₃C₆H₄CO]⁺ fragment |

| 31 | [CH₂OH]⁺ | Alpha-cleavage: Formation of hydroxymethyl cation |

Advanced Spectroscopic Techniques for Charge Density Analysis

To gain a deeper understanding of the electronic structure and bonding within a molecule, advanced techniques that map the distribution of electron density are employed.

X-N (X-ray and Neutron) diffraction is a powerful combined technique for the experimental determination of charge density in a crystal. youtube.comlightsource.ca While high-resolution X-ray diffraction maps the total electron density distribution, it has limitations in precisely locating hydrogen atoms because their single electron is dispersed in covalent bonds. youtube.comlightsource.ca Neutron diffraction overcomes this by scattering off atomic nuclei, allowing for the accurate determination of nuclear positions, including those of hydrogen. youtube.com

The combination of both datasets in an X-N analysis provides a highly detailed and accurate model of the charge density. buffalo.edu This model, often refined using a multipole formalism, partitions the electron density into core, spherical valence, and aspherical valence components, revealing the subtle details of chemical bonding. nih.gov

A charge density analysis of this compound, though not found in the reviewed literature, would yield valuable information:

Bonding Details: It would quantify the covalent character of bonds and reveal charge accumulation in bonding regions and lone pairs.

Electrostatic Potential: The analysis would map the molecule's electrostatic potential, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

Substituent Effects: It would experimentally visualize the electronic effects of the electron-donating p-methyl group and the electron-withdrawing carbonyl and hydroxyl groups on the aromatic ring's charge distribution.

Intermolecular Interactions: The technique is exceptionally suited for analyzing weak interactions like hydrogen bonds, providing topological parameters at the bond critical point that correlate with interaction strength. nih.gov

This method allows for a fundamental understanding of chemical bonding that goes beyond the simple Lewis structure, providing quantitative data on how electrons are distributed within the molecule and how they interact with neighboring molecules in the solid state.

Computational and Quantum Chemical Studies

Theoretical Structure Elucidation and Geometry Optimization

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface.

Ab initio—meaning "from first principles"—methods solve the electronic Schrödinger equation without recourse to empirical parameters fitted to experimental data. wikipedia.orglibretexts.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. chemeurope.com In this approach, the wave function is described as a single Slater determinant, and it accounts for electron-electron repulsion in an average, mean-field way. wikipedia.orgchemeurope.com

For a molecule like 2-Hydroxy-1-(4-methylphenyl)ethanone, an HF calculation, often paired with a basis set such as 6-31G(d,p), would be performed to find a stable geometric structure. scirp.orgscirp.org This method provides a foundational, albeit approximate, molecular geometry by minimizing the total electronic energy. scirp.org While computationally less demanding than more advanced methods, HF calculations often serve as a starting point for more sophisticated post-Hartree-Fock or DFT calculations. chemeurope.com

Density Functional Theory (DFT) has become one of the most popular tools for quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A typical DFT study of this compound would employ a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.net

The geometry optimization process adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found. The resulting theoretical parameters can then be compared with experimental data, if available (e.g., from X-ray crystallography), to validate the computational model. Studies on analogous o-hydroxyacetophenone derivatives show a high degree of agreement between DFT-calculated geometries and those determined experimentally. rsc.org The following table illustrates a typical comparison between calculated and experimental geometric parameters for a related acetophenone (B1666503) structure.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (DFT/B3LYP) (Å or °) |

|---|---|---|---|

| Bond Length | C=O | 1.265 | 1.261 |

| C-OH | 1.348 | 1.355 | |

| C-CH3 (ring) | 1.510 | 1.508 | |

| Bond Angle | C-C-C (ring) | 120.1 | 120.0 |

| O=C-C (acetyl) | 121.5 | 121.7 |

Electronic Structure Analysis and Molecular Orbitals

The arrangement of electrons in molecular orbitals dictates the chemical and electronic properties of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding electronic transitions and reactivity. nih.gov

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). youtube.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov These energies are calculated using DFT methods, and for this compound, the analysis would reveal how the hydroxyl and methyl substituents on the phenyl ring influence its electronic stability.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. ijsr.netirjweb.com Using Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. ijres.org These values are then used to determine other key descriptors:

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2. ijres.org

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.govijres.org

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. nih.govijres.org

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts a maximal number of electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (-χ). ijsr.net

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.29 |

| Electron Affinity | A | 1.81 |

| Electronegativity | χ | 4.05 |

| Chemical Hardness | η | 2.24 |

| Global Softness | S | 0.45 |

| Electrophilicity Index | ω | 3.66 |

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various non-covalent forces. Computational studies can predict and analyze these interactions. For similar hydroxyacetophenone derivatives, the crystal packing is often dominated by a combination of hydrogen bonds and π–π stacking interactions. rsc.org

The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, leading to the formation of intermolecular O-H···O hydrogen bonds. researchgate.netorientjchem.org Weaker C-H···O interactions involving hydrogens from the methyl group or the aromatic ring may also contribute to the stability of the crystal structure. rsc.org

Furthermore, the presence of the aromatic phenyl ring allows for π–π stacking interactions. libretexts.orgacs.org These occur when the electron-rich π systems of adjacent rings align. These interactions are typically found in a parallel-displaced or T-shaped orientation rather than a direct face-to-face sandwich arrangement to minimize electrostatic repulsion. wikipedia.org These collective interactions create a stable, three-dimensional supramolecular architecture. rsc.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. For aromatic ketones and their derivatives, this analysis typically reveals a variety of interactions that govern the crystal packing.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Structurally Similar Acetophenone Derivatives.

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | 25-65% |

| C···H/H···C | 15-30% |

| O···H/H···O | 10-25% |

| Halogen···H/H···Halogen | 15-25% (if applicable) |

| C···C | 3-10% |

| Note: The data presented in this table are representative values obtained from studies on various acetophenone derivatives and are intended to illustrate typical findings. nih.govnih.govresearchgate.netmdpi.comresearchgate.net |

Hydrogen Bonding Characterization (AIM, NBO Analysis)

The intramolecular hydrogen bond in ortho-hydroxy acetophenones is a key feature influencing their structure and properties. researchgate.net Quantum chemical calculations, particularly using Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, provide detailed insights into the nature and strength of these bonds.

AIM theory analyzes the topology of the electron density to characterize chemical bonds. e-tarjome.com For the intramolecular O-H···O hydrogen bond in compounds like 2'-hydroxyacetophenone, AIM analysis can confirm the presence of a bond critical point (BCP) between the hydrogen and oxygen atoms, a necessary condition for a hydrogen bond. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the strength and nature of the interaction.

NBO analysis, on the other hand, examines the delocalization of electron density between orbitals. nih.gov The strength of a hydrogen bond can be estimated by the second-order perturbation energy (E(2)) associated with the charge transfer from the lone pair of the acceptor oxygen atom to the antibonding orbital of the donor O-H group (nO → σ*O-H). orientjchem.org In studies of related ortho-hydroxyacetophenone derivatives, these E(2) energies provide a quantitative measure of the hydrogen bond strength. orientjchem.org

Weak Interactions and π-π Stacking

Beyond strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking play a crucial role in the supramolecular assembly of aromatic ketones. documentsdelivered.comresearchgate.netmdpi.comresearchgate.net The phenyl ring in this compound and its derivatives can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules arrange themselves in either a face-to-face or a parallel-displaced fashion. youtube.com

Computational Modeling of Reactivity and Mechanisms

Predicting Reaction Pathways and Stereoselectivity

Computational chemistry is instrumental in elucidating reaction mechanisms and predicting the outcomes of chemical transformations. For α-hydroxy ketones like this compound, theoretical calculations can be used to model various reaction pathways, such as cyclization or rearrangement reactions. rsc.org By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified.

Furthermore, computational methods are employed to predict the stereoselectivity of reactions involving acetophenone derivatives. nih.govrsc.orgacs.org For instance, in the reduction of the keto group, the stereochemical outcome (i.e., the formation of (R)- or (S)-alcohol) can be predicted by modeling the transition states of the different stereoisomeric pathways. acs.orgresearchgate.net Machine learning techniques are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions based on calculated molecular descriptors. arxiv.org These predictive models can guide the design of catalysts and reaction conditions to achieve high enantioselectivity. acs.orgacs.org

In Silico Screening and Prediction for Biological Activities

ADME-Toxicology Predictions for Drug Leads

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular properties with experimentally determined biological activities or properties. researchgate.nethumanjournals.comnih.gov Parameters such as lipophilicity (logP), aqueous solubility (logS), human intestinal absorption, plasma protein binding, and potential for inhibiting key metabolic enzymes like cytochrome P450 are commonly evaluated. nih.govresearchgate.net Toxicity predictions can assess the likelihood of a compound being, for example, a mutagen, carcinogen, or hepatotoxin. These in silico screenings help to prioritize compounds for further experimental investigation and to identify potential liabilities early in the drug development process.

Table 2: Representative In Silico ADME-Tox Predictions for Compounds Structurally Analogous to this compound.

| Property | Predicted Value/Classification | Significance |

| Lipophilicity (logP) | < 5 | Adherence to Lipinski's rule of five for oral bioavailability. |

| Aqueous Solubility (logS) | -3 to -5 | Moderate to low solubility. |

| Human Intestinal Absorption | High | Good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Low to Medium | Potential for CNS activity depends on the specific derivative. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. nih.gov |

| AMES Toxicity | Non-mutagenic | Low potential for causing genetic mutations. |

| Hepatotoxicity | Low risk | Reduced likelihood of causing liver damage. |

| Note: The data in this table are illustrative and represent typical predictions for drug-like molecules with similar structural features. nih.govresearchgate.net |

Prediction of Antioxidant Radical Scavenging Activity

Computational and quantum chemical studies are powerful tools for predicting the antioxidant potential of chemical compounds by elucidating the mechanisms of radical scavenging and quantifying key molecular properties. For phenolic compounds, such as this compound, the primary antioxidant activity is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is governed by several factors that can be modeled computationally.

The main mechanisms of radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govresearchgate.net The prevalence of each mechanism is highly dependent on the molecular structure, the properties of the radical, and the solvent environment. nih.govresearchgate.net

Key Computational Parameters for Antioxidant Activity Prediction

Several quantum chemical descriptors are crucial for predicting antioxidant activity:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a primary indicator of the antioxidant's ability to scavenge radicals via the HAT mechanism. A lower BDE value suggests that the hydrogen atom can be more easily abstracted by a free radical, indicating higher antioxidant potency. researchgate.net

Ionization Potential (IP): The IP represents the energy required to remove an electron from the antioxidant molecule. A lower IP value indicates a greater propensity for the molecule to donate an electron, which is the initial step in the SET-PT and SPLET mechanisms. researchgate.net

Proton Affinity (PA): PA is related to the deprotonation of the phenolic hydroxyl group, which is the first step in the SPLET mechanism. A lower PA value suggests that the compound is more likely to act as an antioxidant through the SPLET pathway in polar solvents. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy value suggests a greater capacity to donate electrons. The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule.

While no specific computational studies focused exclusively on the antioxidant radical scavenging activity of this compound were found in the searched literature, the antioxidant potential of structurally related 2'-hydroxychalcones has been investigated using Density Functional Theory (DFT). nih.govresearchgate.net These studies provide a framework for understanding how the structural features of such compounds influence their antioxidant properties.

For instance, theoretical studies on 2'-hydroxychalcones have shown that the presence and position of hydroxyl groups on the aromatic rings significantly impact the BDE, IP, and PA values. nih.govresearchgate.net The calculations confirmed that the B ring plays a crucial role in the antioxidant properties of these molecules. nih.gov In the gas phase, the HAT mechanism was found to be the most favorable pathway for radical scavenging, while in aqueous solution, the SPLET mechanism was thermodynamically preferred. nih.govresearchgate.net

These findings for related compounds suggest that for this compound, the hydroxyl group on the phenyl ring is the primary site for radical scavenging activity. The methyl group at the para-position is an electron-donating group, which is expected to stabilize the resulting phenoxyl radical through resonance and hyperconjugation, thereby potentially lowering the O-H BDE and enhancing its antioxidant capacity via the HAT mechanism.

To provide a quantitative prediction for this compound, a dedicated computational study would be required. Such a study would typically involve geometry optimization of the molecule and calculation of the aforementioned quantum chemical parameters using a suitable level of theory, such as DFT with an appropriate basis set. The results would then be compared with those of known antioxidants to benchmark its potential activity.

Biological and Biomedical Research Applications

Biological Activities of 2-Hydroxy-1-(4-methylphenyl)ethanone Derivatives

Derivatives of this compound have demonstrated a remarkable breadth of biological effects, which are largely influenced by the nature and position of substituent groups on the core structure. These modifications significantly impact the compounds' interactions with pathogens and host cells, leading to a range of observed bioactivities.

The search for new antimicrobial agents has led to the investigation of various acetophenone (B1666503) derivatives. Studies have shown that modifications to the basic structure, such as the introduction of halogen atoms or the formation of more complex heterocyclic systems like quinolones, can yield potent antimicrobial compounds.

Antibacterial and Antifungal Activity: Research into acetophenone derivatives has identified several compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, 4-methyl and 2-hydroxy acetophenones were among the most active in a series tested against organisms such as Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, and Enterobacter aerogenes. researchgate.net

Furthermore, a series of 4-hydroxy-2-quinolinone analogs, which can be conceptually derived from the acetophenone structure, were synthesized and tested for their antimicrobial properties. nih.gov These compounds showed significant activity, particularly against the fungus Aspergillus flavus and the Gram-positive bacterium Staphylococcus aureus. nih.gov The structure-activity relationship study revealed that the length of an alkyl chain at the C-3 position and the type of substituent on the quinolone ring dramatically impact antimicrobial efficacy. nih.gov For instance, a brominated analog with a nonyl side chain (3j) demonstrated exceptional antifungal activity against A. flavus, surpassing the potency of the control drug, amphotericin B. nih.gov

Similarly, derivatives of 2,4-dihydroxy-5-methylacetophenone have been synthesized and evaluated for their in vitro antifungal activity against several important plant fungal pathogens. researchgate.net Compounds with a broad spectrum of activity were identified, with one isopropyl ketone derivative (2g) being the most active against the tested organisms. researchgate.net

Interactive Data Table: Antimicrobial Activity of Selected Derivatives

| Compound Class | Derivative Example | Target Organism | Activity Noted | Source |

| Acetophenones | 4-methyl, 2-hydroxy acetophenone | B. subtilis, S. aureus, S. typhi | Active | researchgate.net |

| 4-Hydroxy-2-quinolones | Brominated analog 3j | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | nih.gov |

| 2,4-dihydroxy-5-methylacetophenone | Isopropyl ketone 2g | Cytospora sp., G. cingulate, etc. | IC₅₀ = 17.28-32.32 μg/mL | researchgate.net |

Antiviral Activity: While direct antiviral studies on this compound are not extensively detailed in the provided context, related heterocyclic structures have shown promise. For example, certain disubstituted khellactone (B107364) analogues have been evaluated for their ability to inhibit HIV-1 replication. researchgate.net

Derivatives of the core structure have been investigated for their ability to inhibit the growth of cancer cells. The strategy often involves creating more complex molecules that can interact with specific targets in cancer cell signaling pathways.

N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones, which can be synthesized from related precursors, have been evaluated for their in vitro antitumor properties. nih.gov These compounds showed moderate to strong antiproliferative activity against several cancer cell lines, including colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7). nih.gov Adamantane-containing derivatives were particularly active and selective at low micromolar concentrations. nih.gov

In another study, thiazolidine-2,4-dione derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors. nih.gov One compound, 14a , was particularly potent against Caco-2 (colon) and HepG-2 (liver) cancer cell lines. nih.gov Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with several compounds being more effective than the reference drug erlotinib (B232) against a panel of cancer cell lines. mdpi.com

Interactive Data Table: Antiproliferative Activity of Selected Derivatives

| Derivative Class | Example Compound | Cancer Cell Line | Potency (IC₅₀) | Source |

| N-aryl 3-hydroxy-2-methylpyridin-4-ones | Adamantane derivatives | HCT 116, H 460, MCF-7 | Low micromolar | nih.gov |

| Thiazolidine-2,4-diones | Compound 14a | Caco-2 | 1.5 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Compound 3h | Multiple | GI₅₀ = 22 nM | mdpi.com |

The quinoline (B57606) ring system, a structure featured in many derivatives, is a well-known pharmacophore for antimalarial and antileishmanial drugs. Researchers have synthesized hybrids of quinoline with other moieties to develop new antiparasitic agents.

A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and evaluated for their activity against Plasmodium berghei (malaria) and Leishmania mexicana. nih.gov Several of these compounds showed significant suppression of parasitemia in vivo. nih.gov Similarly, novel 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives were tested for these activities. nih.gov Two compounds, 8 and 10 , displayed notable antimalarial activity, while another, compound 6 , showed promising antileishmanial activity, proving to be significantly more active than the standard drugs miltefosine (B1683995) and amphotericin B. nih.gov

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Derivatives incorporating phenolic and thiazole (B1198619) moieties have been shown to be effective radical scavengers.

New N-methyl substituted thiazole-derived polyphenolic compounds were synthesized and their antioxidant capacity was validated through multiple assays. nih.gov Two compounds, 7j and 7k , exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov The mechanism of action is believed to involve hydrogen atom donation (HAT) or single electron transfer (SET) to neutralize harmful free radicals. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also displayed promising antioxidant activity by scavenging DPPH radicals. mdpi.com

The biological effects of these derivatives often stem from their ability to inhibit specific enzymes.

Cathepsin B Inhibition: Inhibitors of cathepsin B have been shown to regulate the intrinsic angiogenic threshold of endothelial cells. nih.gov While not directly testing this compound derivatives, this research highlights a relevant target. Pharmacological inhibition of cathepsin B was found to promote the formation of tube-like structures by endothelial cells, a key process in angiogenesis. nih.gov